molecular formula C12H13NO2 B1666334 Indole-3-butyric acid CAS No. 133-32-4

Indole-3-butyric acid

Cat. No. B1666334
Key on ui cas rn: 133-32-4
M. Wt: 203.24 g/mol
InChI Key: JTEDVYBZBROSJT-UHFFFAOYSA-N
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Patent
US05464861

Procedure details

Similar treatment of methyl 3-(3-indolinyl)propanoic [II: R1 =R3 =H, R2 =(CH2)2COOH] (0.93 g) with DMSO/HCl, followed by esterification with diazomethane and chromatography on silica gel, gave methyl 3-(2-oxo-3-indolyl)propanoate [III: R1 -R3 =H, R2 =(CH2)2COOMe] (0.89 g, 89%) as a yellow oil (Julian P. L., Printy H. C., J. Am. Chem. Soc. 1953;75:5301-5305 report mp 79°-80° C.).
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
DMSO HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:2]1.CS(C)=[O:18].Cl.[N+](=C)=[N-]>>[O:18]=[C:2]1[CH:3]([CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCCC(=O)O
Step Two
Name
DMSO HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=CC=C2C1CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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